Pentafluoropropanoic acid sodium
Description
Contextualizing Pentafluoropropanoic Acid Sodium within Perfluorinated Compound Chemistry
This compound is categorized within the broad class of per- and polyfluoroalkyl substances (PFAS). nih.gov Specifically, it is the sodium salt of pentafluoropropionic acid (PFPrA), which is considered an ultra-short-chain PFAS due to its three-carbon chain. nih.govcfpua.org The parent acid, pentafluoropropionic acid, is a colorless liquid that is highly acidic and soluble in water and polar organic solvents. wikipedia.org The properties of this compound, including its stability, are largely dictated by the presence of five fluorine atoms bonded to the propanoic acid backbone. This high degree of fluorination is a defining characteristic of PFAS compounds and contributes to their unique chemical behaviors.
Historical Development and Evolution of Research Pertaining to this compound
Historically, research involving this compound has evolved from its use in fundamental chemical synthesis to its current significance in environmental science and advanced materials. One of the notable early laboratory applications was its use in the pyrolysis process to generate tetrafluoroethylene (B6358150), a key monomer for the production of polytetrafluoroethylene (PTFE). wikipedia.org The reaction is as follows:
C₂F₅CO₂Na → C₂F₄ + CO₂ + NaF wikipedia.org
Early chemical catalogs from companies like Farchan Laboratories and PCR Inc. in 1990 listed pentafluoropropionic acid, indicating its availability for research purposes. nist.gov Over time, as the broader environmental impact of PFAS came under scrutiny, research has increasingly focused on the detection and behavior of shorter-chain PFAS like PFPrA and its salts. cfpua.org It has been identified as a breakdown product of larger PFAS molecules and has been detected in various environmental samples, including rainwater and drinking water. cfpua.org This has shifted a significant portion of the research focus towards understanding its environmental fate and transport.
Current Research Landscape and Emerging Trends Related to this compound
The current research landscape for this compound is diverse, spanning organic synthesis, analytical chemistry, and environmental science. In synthetic chemistry, it has been utilized as a catalyst. For instance, it serves as an efficient catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives. smolecule.com Its ability to act as a fluoroalkylation reagent is also being explored to introduce fluorinated groups into organic molecules. smolecule.com
In analytical chemistry, the addition of its parent acid, pentafluoropropionic acid (PFPA), to mobile phases in reversed-phase high-performance liquid chromatography (RP-HPLC) has been studied to improve the separation of basic compounds like beta-blockers.
A significant emerging trend is the focus on its environmental presence and its link to the atmospheric degradation of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which are used as refrigerants. cfpua.org Research is ongoing to understand the extent to which these refrigerants contribute to the levels of ultra-short-chain PFAS, including PFPrA, in the environment. cfpua.org Furthermore, the global market for its parent acid, pentafluoropropionic acid, is growing, driven by its increasing application in the pharmaceutical and agrochemical industries as a building block for fluorinated organic compounds. dataintelo.com
Interactive Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | sodium;2,2,3,3,3-pentafluoropropanoate nih.gov |
| Molecular Formula | C₃F₅NaO₂ nih.gov |
| Molecular Weight | 186.01 g/mol nih.gov |
| CAS Number | 378-77-8 sigmaaldrich.com |
| Form | Solid sigmaaldrich.com |
| Melting Point | 226-229 °C (decomposes) sigmaaldrich.com |
Table 2: Research Findings on Pentafluoropropanoic Acid and its Sodium Salt
| Research Area | Finding |
| Organic Synthesis | Used as a catalyst for the preparation of dibenzo[a,j]xanthenes. cfpua.org |
| Analytical Chemistry | The parent acid (PFPA) is used as a mobile phase additive in RP-HPLC to improve separation of beta-blockers. |
| Environmental Science | Detected in rainwater, drinking water, and ice cores, linked to the breakdown of refrigerants. cfpua.org |
| Industrial Use | The parent acid is a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. dataintelo.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3HF5NaO2 |
|---|---|
Molecular Weight |
187.02 g/mol |
InChI |
InChI=1S/C3HF5O2.Na/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10); |
InChI Key |
JEBRSEGXGIEJTP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)O.[Na] |
Origin of Product |
United States |
Elucidating the Chemical Reactivity and Transformation Mechanisms of Pentafluoropropanoic Acid Sodium
Reactions Involving the Carboxylate Moiety in Pentafluoropropanoic Acid Sodium
The carboxylate group in this compound is a key site for various chemical transformations, allowing for the synthesis of a range of derivative compounds.
Acyl Halide Formation and Subsequent Derivatization Reactions
This compound can be converted into its corresponding acyl halides, which are versatile intermediates for further chemical synthesis. Acyl fluorides, for instance, can be synthesized directly from carboxylic acids using reagents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3). beilstein-journals.org These acyl fluorides are valuable because they are more stable to hydrolysis than other acyl halides, yet they maintain a comparable electrophilicity to activated esters for acylation reactions. beilstein-journals.org This stability and reactivity make them useful in synthesizing a variety of compounds. beilstein-journals.org
Once formed, pentafluoropropionyl halides can undergo a range of derivatization reactions. A notable example is their reaction with amines to form amides. This can be achieved in a one-pot protocol where the acyl fluoride (B91410) is generated and then immediately reacted with an amine. beilstein-journals.org This method has been successfully used to synthesize various amides, including dipeptides, under mild conditions and with high yields. beilstein-journals.org The reactivity of halogens in these acyl halides follows the trend of decreasing reactivity down the group, meaning acyl fluorides are generally less reactive than acyl chlorides or bromides. savemyexams.comyoutube.com
The conversion of carboxylic acids to alkyl fluorides can also be achieved through photoredox catalysis. nih.gov This method involves the photon-induced oxidation of a carboxylate to form a carboxyl radical, which then undergoes rapid CO2 extrusion and fluorine atom transfer from a fluorinating reagent. nih.gov
Here is a table summarizing the types of derivatization reactions involving pentafluoropropionyl halides:
Table 1: Derivatization Reactions of Pentafluoropropionyl Halides| Reactant | Product Type | Reaction Description |
|---|---|---|
| Amines | Amides | Nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the acyl halide. beilstein-journals.orglibretexts.org |
| Alcohols | Esters | Acylation of alcohols to form esters. |
Reactions with Nitrogenous Compounds Leading to Amide and Urea (B33335) Derivatives
The reaction of pentafluoropropanoic acid derivatives with nitrogenous compounds is a primary route for synthesizing amides and ureas. The acylation of amines with acyl halides or anhydrides derived from pentafluoropropanoic acid leads to the formation of amides. libretexts.org This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent. libretexts.org
Urea derivatives can be synthesized through several methods, often involving isocyanate intermediates. nih.gov While pentafluoropropanoic acid itself doesn't directly form ureas, its derivatives can be starting points. For example, an acyl azide (B81097) derived from pentafluoropropanoic acid could undergo a Curtius rearrangement to form an isocyanate. nih.gov This isocyanate can then react with an amine to produce a urea derivative. nih.gov Phosgene substitutes like N,N'-carbonyldiimidazole (CDI) are also widely used to create ureas from amines. nih.gov
The synthesis of amides can also be achieved by reacting hexafluoroisopropyl (HFIP) esters with amines. arcjournals.org This solvent-free method is effective for a wide range of esters and amines. arcjournals.org
The following table outlines the synthesis of amide and urea derivatives from pentafluoropropanoic acid precursors:
Table 2: Synthesis of Amide and Urea Derivatives| Starting Material | Reagent | Product Type | Key Transformation |
|---|---|---|---|
| Pentafluoropropionyl halide | Amine | Amide | Acylation libretexts.org |
| Pentafluoropropionyl azide | - | Isocyanate | Curtius Rearrangement nih.gov |
| Isocyanate | Amine | Urea | Nucleophilic Addition nih.gov |
| Amine | N,N'-Carbonyldiimidazole (CDI) followed by another amine | Urea | Carbonyl insertion nih.gov |
Thermolytic Decomposition Pathways
The thermal decomposition of per- and polyfluoroalkyl substances (PFAS), including pentafluoropropanoic acid and its salts, is a significant area of research due to the environmental persistence of these compounds.
Pyrolysis for Olefin Generation: Formation of Tetrafluoroethylene (B6358150) from Sodium Pentafluoropropionate
The pyrolysis of sodium pentafluoropropionate is a method for producing tetrafluoroethylene (TFE), a crucial monomer for the synthesis of fluoropolymers like Teflon. researchgate.netnih.govelsevierpure.com Research has investigated the pyrolysis of sodium, potassium, and calcium salts of pentafluoropropionic acid for TFE synthesis. researchgate.net The thermal decomposition of fluoropolymers can release toxic gases, and under certain conditions, can also lead to the formation of perfluorocarboxylic acids (PFCAs). researchgate.net
Studies have shown that the thermal degradation of some PFCAs can proceed through the cleavage of the C-C bond between the alpha and beta carbons in the perfluorinated backbone. acs.orgnih.gov This process can lead to the formation of shorter-chain PFCAs. acs.orgnih.gov For instance, the thermal decomposition of longer-chain PFCAs has been observed to produce trifluoroacetic acid (TFA) and perfluoropropionic acid. acs.orgnih.gov The presence of moisture during the thermal degradation of fluoropolymers has been suggested as a potential source for the formation of PFCAs in the environment. nih.govelsevierpure.com
Photochemical and Catalytic Degradation Studies of Pentafluoropropionic Acid
Due to the stability and persistence of perfluorinated compounds like pentafluoropropionic acid, significant research has focused on developing effective degradation methods, particularly through photochemical and catalytic processes.
Photocatalytic Defluorination Mechanisms of Pentafluoropropionic Acid
Photocatalytic degradation has emerged as a promising technique for breaking down perfluorocarboxylic acids (PFCAs). rsc.orgmdpi.com This process often involves the use of a photocatalyst, such as titanium dioxide (TiO2), which, when irradiated with UV light, generates electron-hole pairs. These can initiate redox reactions that lead to the degradation of the PFCAs. nih.govnih.gov
The photocatalytic defluorination of PFCAs like perfluorooctanoic acid (PFOA) has been shown to occur through a reductive pathway where photo-generated electrons play a dominant role. rsc.orgnih.gov The process often involves a step-by-step removal of CF2 units, leading to the formation of shorter-chain PFCAs as intermediates before complete mineralization to inorganic ions like fluoride. rsc.orgnih.gov The efficiency of this degradation can be enhanced by using co-catalysts like platinum or by adding electron donors to the system to suppress the recombination of electron-hole pairs. rsc.orgnih.gov
The proposed mechanism for photocatalytic degradation often starts with the attack of a photogenerated hole (h+) on the carboxyl group of the PFCA, leading to decarboxylation. nih.gov The resulting perfluoroalkyl radical can then be oxidized by hydroxyl radicals, leading to defluorination and the formation of shorter-chain PFCAs. nih.gov
The following table summarizes key aspects of photocatalytic defluorination of PFCAs:
Table 3: Key Aspects of Photocatalytic Defluorination of PFCAs| Aspect | Description |
|---|---|
| Primary Mechanism | Reductive defluorination driven by photo-generated electrons. rsc.orgnih.gov |
| Key Intermediates | Shorter-chain perfluorocarboxylic acids formed through the stepwise removal of CF2 units. rsc.orgnih.gov |
| Role of Photocatalyst | Generates electron-hole pairs under UV irradiation to initiate redox reactions. nih.govnih.gov |
| Enhancement Strategies | Use of co-catalysts (e.g., Pt) and electron donors to improve efficiency. rsc.orgnih.gov |
| Initial Degradation Step | Often involves decarboxylation initiated by an attack from a photogenerated hole. nih.gov |
Homogeneous and Heterogeneous Catalytic Approaches to PFPA Decomposition
The decomposition of pentafluoropropanoic acid (PFPA), a short-chain perfluoroalkyl carboxylic acid (PFCA), is a significant area of environmental research. Both homogeneous and heterogeneous catalysis have been explored as potential methods for its degradation.
Homogeneous Catalysis:
Homogeneous catalysis involves a catalyst in the same phase as the reactants. A notable example is the photocatalytic degradation of PFPA using a water-soluble heteropolyacid, H₃PW₁₂O₄₀. In this process, the heteropolyacid catalyst in an aqueous solution absorbs UV light, initiating a series of redox reactions that lead to the breakdown of the PFPA molecule. This method has been shown to effectively decompose PFPA and other PFCAs, such as trifluoroacetic acid, into fluoride ions and carbon dioxide under UV irradiation in the presence of oxygen. nih.gov The use of water-soluble phosphine (B1218219) ligands is another approach in homogeneous catalysis, aiming to create catalysts that can be easily separated from organic products by using a two-phase system, although this can sometimes lead to lower reaction rates compared to single-phase systems. researchgate.net
Heterogeneous Catalysis:
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst recovery and reuse. researchgate.netmdpi.com For the degradation of PFPA, a composite material of titanium dioxide (TiO₂) and synthetic zeolite has been investigated as a heterogeneous photocatalyst. researchgate.net Zeolites, with their porous structure and high stability, can enhance the photocatalytic activity of TiO₂. researchgate.net While much of the research on heterogeneous catalysis for PFAS degradation has focused on longer-chain compounds like PFOA, the principles are applicable to shorter-chain compounds like PFPA. chemrxiv.orgnih.gov For instance, various materials such as iron minerals, perovskites, carbon materials, and metal-organic frameworks (MOFs) have been explored as supports for catalysts in Fenton-like reactions, which generate highly reactive radicals for the degradation of organic pollutants. nih.gov The goal of these approaches is to achieve complete mineralization of the PFAS molecule, breaking the strong carbon-fluorine bonds. researchgate.net
The table below summarizes the catalytic approaches investigated for PFPA decomposition.
| Catalyst Type | Catalyst Example | Method | Key Findings |
| Homogeneous | H₃PW₁₂O₄₀ | Photocatalysis | Effective decomposition of PFPA to F⁻ and CO₂ in water under UV light and oxygen. nih.gov |
| Heterogeneous | TiO₂-synthetic zeolite | Photocatalysis | Enhanced photodegradation of PFPA. researchgate.net |
Reaction Kinetics and Mechanisms with Radical Species
The reaction of pentafluoropropanoic acid with various radical species is crucial for understanding its fate in advanced oxidation processes (AOPs) and in the environment. The primary radical species of interest include fluorine atoms, hydroxyl radicals (•OH), and sulfate (B86663) radicals (SO₄•⁻).
Fluorine Atoms:
The kinetics of the reaction between fluorine atoms and pentafluoropropionic acid have been studied experimentally. The reaction proceeds through two main channels: an abstraction channel and an addition-elimination channel. The abstraction channel, which results in the formation of hydrogen fluoride (HF), C₂F₅, and carbon dioxide (CO₂), is the dominant pathway at typical experimental temperatures. The addition-elimination channel becomes more significant at temperatures above 1000 K. scholaris.ca
Sulfate Radicals (SO₄•⁻):
Sulfate radical-based AOPs have shown promise for the degradation of PFCAs. The reaction of sulfate radicals with PFBA (perfluorobutanoic acid) has been observed to produce PFPA as a degradation product. nih.gov Kinetic modeling of this process has been used to determine the second-order rate constant for the subsequent degradation of PFPA to trifluoroacetic acid (TFA). In one scenario, the rate constant for PFPA degradation to TFA was determined to be 6.0 × 10⁴ M⁻¹ s⁻¹. nih.gov This study also noted that the rate constants for the reaction of sulfate radicals with PFCAs may increase as the carbon chain length decreases. nih.gov However, another study suggested that the rate constants for the oxidation of PFCAs by sulfate radicals show a negligible correlation with the chain length. nih.gov
Hydroxyl Radicals (•OH):
Hydroxyl radicals are highly reactive and play a key role in many AOPs. While specific kinetic data for the reaction of hydroxyl radicals with pentafluoropropionic acid are limited in the reviewed literature, studies on other carboxylic acids provide some insights. The reaction of •OH with carboxylic acids can proceed via H-atom abstraction from the carbon backbone. nih.govnih.govnih.gov The rate of these reactions can be influenced by the pH of the solution, as the deprotonated carboxylate form may have different reactivity compared to the protonated acid form. nih.gov For other PFAS, such as 6:2 fluorotelomer sulfonate, the reaction with •OH has been found to be rapid. nih.gov
The following table presents available kinetic data for the reaction of pentafluoropropanoic acid with radical species.
| Radical Species | Reactant | Product(s) | Second-Order Rate Constant (k) | Temperature (K) |
| Fluorine Atom | Pentafluoropropionic Acid | HF, C₂F₅, CO₂ (dominant) | k₁(T) = 6.1 × 10⁻¹³ exp(+1166 K)/T) cm³ molecule⁻¹ s⁻¹ (overall) | 262-343 |
| Sulfate Radical (SO₄•⁻) | Perfluorobutanoic Acid (PFBA) | Pentafluoropropanoic Acid (PFPA) | - | Ambient |
| Sulfate Radical (SO₄•⁻) | Pentafluoropropanoic Acid (PFPA) | Trifluoroacetic Acid (TFA) | 6.0 × 10⁴ M⁻¹ s⁻¹ | Ambient |
Hydrolytic Stability and Transformation of Pentafluoropropanoic Acid Precursors
Pentafluoropropanoic acid can be formed in the environment through the transformation of larger, more complex precursor compounds. Understanding the hydrolytic stability and transformation pathways of these precursors is essential for assessing their environmental fate and the potential for PFPA formation.
Fluorotelomer alcohols (FTOHs) are a significant class of precursors to PFCAs. wikipedia.orgresearchgate.net These compounds can be released from various consumer and industrial products and undergo transformation in the environment. acs.org The hydrolysis of ester linkages in fluorotelomer-based polymers can release FTOHs, which can then be further transformed. nih.govunh.edu
Specifically for the formation of pentafluoropropanoic acid (a C3 PFCA), precursors with a corresponding or slightly longer fluorinated chain are of interest. The 4:2 fluorotelomer alcohol (4:2 FTOH) is a potential precursor. Studies on the biotransformation of 4:2 FTOH by certain bacteria have shown its degradation into various products, including 4:2 fluorotelomer carboxylic acid (4:2 FTCA), 4:2 fluorotelomer unsaturated carboxylic acid (4:2 FTUCA), and perfluorobutanoic acid (PFBA). landandgroundwater.com While PFPA was not explicitly identified as a major product in this particular study, the degradation of longer-chain FTOHs is known to produce a range of shorter-chain PFCAs. The atmospheric oxidation of 4:2 FTOH has also been shown to produce perfluorinated carboxylic acids. researchgate.net
Another identified precursor pathway involves the transformation of fluorotelomer carboxylic acids (FTCAs). For instance, 3:3 fluorotelomer carboxylic acid (3:3 FTCA) has been predicted to degrade to pentafluoropropanoic acid. unh.edu The degradation of longer-chain FTCAs, such as 5:3 FTCA and 6:2 FTCA, can also lead to the formation of 3:3 FTCA, which then serves as a direct precursor to PFPA. unh.edu The transformation of these precursors often involves a series of oxidation and cleavage steps, which can be influenced by microbial activity and environmental conditions. nih.govunh.edulandandgroundwater.com
The table below outlines some of the known precursors to pentafluoropropanoic acid and their transformation pathways.
| Precursor Compound | Transformation Pathway | Intermediate(s) | Final Product(s) of Relevance |
| 4:2 Fluorotelomer Alcohol (4:2 FTOH) | Biotransformation, Atmospheric Oxidation | 4:2 FTCA, 4:2 FTUCA | Perfluorobutanoic Acid (PFBA) and potentially shorter-chain PFCAs |
| 3:3 Fluorotelomer Carboxylic Acid (3:3 FTCA) | Degradation | - | Pentafluoropropanoic Acid (PFPA) |
| 5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA) | Degradation | 3:3 FTCA | Pentafluoropropanoic Acid (PFPA) |
| 6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA) | Degradation | 5:3 FTCA, 3:3 FTCA | Pentafluoropropanoic Acid (PFPA) |
Catalytic Utility of Pentafluoropropionic Acid in Organic Synthesis
Pentafluoropropionic Acid as a Brønsted Acid Catalyst
As a strong acid, pentafluoropropionic acid has the potential to function as a Brønsted acid catalyst by donating a proton to activate substrates in organic reactions. However, dedicated studies detailing its specific applications and advantages over other acids are not extensively documented in peer-reviewed literature.
Multicomponent reactions (MCRs), such as the Biginelli and Hantzsch reactions, are powerful tools for the efficient synthesis of complex heterocyclic molecules. wikipedia.orgwikipedia.org These reactions are frequently catalyzed by Brønsted or Lewis acids. wikipedia.org While a variety of acids like hydrochloric acid, p-toluenesulfonic acid, and trifluoroacetic acid have been successfully employed to catalyze these transformations, a specific investigation into the use of pentafluoropropionic acid for this purpose is not found in the existing literature. nih.govresearchgate.net Therefore, no detailed research findings or data tables on its performance in the synthesis of specific heterocyclic systems can be provided.
The evaluation of a catalyst's efficiency and selectivity is crucial for its practical application in organic synthesis. Such an assessment typically involves systematic studies where reaction parameters like temperature, solvent, and catalyst loading are optimized to maximize product yield and stereoselectivity or regioselectivity.
Exploration of Metal-Free Catalysis Employing Pentafluoropropionic Acid
Metal-free catalysis is a rapidly growing field in green and sustainable chemistry, aiming to replace potentially toxic or expensive metal catalysts with organic molecules or non-metallic elements. organic-chemistry.org Strong organic acids can play a significant role in this area by catalyzing reactions that might otherwise require metal-based Lewis acids.
While there is broad interest in metal-free catalytic systems, specific studies that explore and detail the use of pentafluoropropionic acid as a primary catalyst in metal-free organic synthesis are not prominently featured in the literature. Research in metal-free Brønsted acid catalysis often focuses on other compounds, and a direct investigation into the unique catalytic properties or synthetic applications of pentafluoropropionic acid in this context appears to be an underexplored area.
Advanced Analytical and Spectroscopic Characterization of Pentafluoropropanoic Acid Sodium and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of pentafluoropropanoic acid sodium. These techniques probe the interactions of molecules with electromagnetic radiation, offering insights into functional groups, bonding, and atomic connectivity.
Infrared (IR) Spectroscopy: Vibrational Analysis and Conformational Studies
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and studying the conformational properties of molecules. In the context of pentafluoropropanoic acid and its sodium salt, IR spectra reveal characteristic vibrational frequencies associated with the C-F and C=O bonds.
Computational studies, such as those using DFT-B3LYP/6-311+G** and ab initio MP2/6-311+G** calculations, have shown that pentafluoropropionic acid can exist in different conformations, primarily the cis and gauche forms. researchgate.net The gauche conformer is predicted to be the more stable form at room temperature. researchgate.netresearchgate.net Experimental IR spectra of pentafluoropropionic acid show that it is completely associated in the liquid state and partially dissociated in the vapor state. researchgate.net The vibrational bands in the IR spectrum can be assigned to specific motions of the atoms within the molecule, providing a detailed picture of its structure and bonding. researchgate.netresearchgate.net The presence of strong C-F stretching vibrations is a hallmark of fluorinated compounds in IR spectroscopy. nih.gov
| Vibrational Mode | **Typical Wavenumber Range (cm⁻¹) ** | Notes |
| C=O Stretch | 1700 - 1750 | The exact position can be influenced by hydrogen bonding and conformational state. |
| C-F Stretch | 1100 - 1400 | Multiple strong bands are characteristic of the perfluoroethyl group. |
| O-H Stretch (acid) | 2500 - 3300 (broad) | Present in the acid form, absent in the sodium salt. |
| Carboxylate (COO⁻) Stretch (salt) | 1550 - 1650 (asymmetric), 1400 - 1450 (symmetric) | Key indicator of the salt form. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For this compound, both ¹⁹F and ¹³C NMR provide critical information.
¹⁹F NMR Spectroscopy: Due to the presence of five fluorine atoms, ¹⁹F NMR is particularly informative. wikipedia.org The spectrum typically shows distinct signals for the -CF₃ and -CF₂- groups. The chemical shifts for these groups in organofluorine compounds generally fall within a range of -50 to -70 ppm for CF₃ groups and can extend to -220 ppm for CH₂F groups, though the specific environment in pentafluoropropanoate influences the exact values. wikipedia.org Key spectral identifiers for sodium pentafluoropropionate include peaks at approximately -80 to -85 ppm for the CF₃ group and -110 to -115 ppm for the CF₂ group. smolecule.com
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum of this compound will show signals for the carbonyl carbon, the α-carbon, and the β-carbon, with their chemical shifts influenced by the highly electronegative fluorine atoms. nih.govchemicalbook.com
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹⁹F (-CF₃) | -80 to -85 | Relative to CFCl₃. |
| ¹⁹F (-CF₂) | -110 to -115 | Relative to CFCl₃. |
| ¹³C (C=O) | ~160-170 | The carboxylate carbon is significantly deshielded. |
| ¹³C (-CF₂) | ~105-115 (quartet) | Coupling to adjacent fluorine atoms causes splitting. |
| ¹³C (-CF₃) | ~115-125 (triplet) | Coupling to adjacent fluorine atoms causes splitting. |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a common technique, often coupled with a mass analyzer like a quadrupole or time-of-flight (TOF).
In negative ion mode ESI-MS, pentafluoropropanoic acid will be detected as the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus one. nih.gov The sodium salt will readily form the pentafluoropropanoate anion in solution. The fragmentation of this ion can provide structural information. Common fragmentation pathways involve the loss of CO₂ and other small neutral fragments. The presence of sodium can lead to the formation of adducts, which can be observed in the mass spectrum. spectroscopyonline.com
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte or its derivatives.
Liquid Chromatography (LC) Techniques for Analysis of Complex Matrices
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful method for the analysis of this compound in various samples, including environmental and biological matrices. nih.govnih.govnih.gov
Reverse-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The retention of the highly polar pentafluoropropanoate anion can be challenging on standard C18 columns. Therefore, ion-pair chromatography is often employed, where a reagent is added to the mobile phase to form a neutral ion pair with the analyte, enhancing its retention. Pentafluoropropionic acid itself can be used as an ion-pairing reagent for the analysis of basic compounds.
For sensitive and selective detection, LC is frequently coupled with tandem mass spectrometry (MS/MS). sigmaaldrich.comrsc.org This allows for the monitoring of specific precursor-to-product ion transitions, which significantly reduces background noise and improves the limits of detection. rsc.org
| LC Method | Stationary Phase | Mobile Phase | Detection |
| Ion-Pair Reverse-Phase HPLC | C18 or similar | Acetonitrile/water with an ion-pairing reagent | UV, MS, MS/MS |
| Mixed-Mode Chromatography | Combines reverse-phase and ion-exchange characteristics | Acetonitrile/water with buffers | MS, MS/MS |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phase | High organic content mobile phase | MS, MS/MS |
Gas Chromatography (GC) Methodologies for Volatile Derivatives
Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. nist.gov While this compound itself is not volatile, its acidic form or, more commonly, its volatile derivatives can be analyzed by GC, often coupled with mass spectrometry (GC-MS). nih.govnih.govresearchgate.net
Derivatization is a key step to increase the volatility of pentafluoropropanoic acid for GC analysis. Esterification, for example, by reaction with an alcohol in the presence of an acid catalyst, converts the non-volatile carboxylic acid into a more volatile ester. Another common derivatization agent is pentafluoropropionic anhydride (B1165640) (PFPA), which can be used to derivatize amines and other compounds, rendering them suitable for GC-MS analysis. nih.govnih.govresearchgate.net The resulting derivatives often have excellent chromatographic properties and can be detected with high sensitivity using an electron capture detector (ECD) or a mass spectrometer. springernature.com
| Derivative | Derivatizing Agent | GC Column | Detection |
| Methyl or Ethyl Ester | Methanol or Ethanol with acid catalyst | Polar or semi-polar (e.g., WAX, ZB-5) | FID, MS |
| Pentafluorobenzyl (PFB) ester | Pentafluorobenzyl bromide | Non-polar (e.g., DB-5) | ECD, NCI-MS |
Application of Ion-Pairing Reagents in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Pentafluoropropanoic acid (PFPA) and its corresponding sodium salt are utilized in reversed-phase high-performance liquid chromatography (RP-HPLC), primarily serving as an ion-pairing reagent to enhance the retention and separation of basic and cationic analytes. In this capacity, PFPA is part of a homologous series of volatile perfluorinated carboxylic acids, which also includes trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA), that have proven invaluable for the RP-HPLC analysis of peptides and other basic molecules. nih.gov The fundamental principle of ion-pair chromatography involves the addition of a reagent to the mobile phase that can form a neutral ion pair with a charged analyte. chromatographyonline.com For basic compounds, which are protonated and thus positively charged in an acidic mobile phase, an anionic ion-pairing reagent like the pentafluoropropionate anion is introduced. researchgate.net
The mechanism involves the formation of an electrically neutral, and therefore more hydrophobic, ion pair between the cationic analyte and the anionic pairing agent. sigmaaldrich.com This increased hydrophobicity enhances the analyte's interaction with the nonpolar stationary phase (typically C8 or C18), leading to greater retention. sigmaaldrich.comnih.gov The retention of the analyte can be systematically controlled by altering the type and concentration of the ion-pairing reagent. researchgate.net
The homologous series of perfluorinated acids allows for the fine-tuning of analyte retention based on the hydrophobicity of the pairing agent's anion. nih.gov The retention of peptides and other basic compounds increases with the increasing hydrophobicity and chain length of the perfluoroalkyl anion: phosphate (B84403) < trifluoroacetate (B77799) (TFA⁻) < pentafluoropropionate (PFPA⁻) < heptafluorobutyrate (HFBA⁻). nih.gov Consequently, switching from TFA to PFPA as the ion-pairing reagent will result in longer retention times for the same analyte under identical conditions. Furthermore, increasing the concentration of the ion-pairing reagent in the mobile phase generally leads to an increase in the retention factor for the analytes. nih.govnih.gov For instance, studies on peptides have shown that increasing the concentration of PFPA from 1 mM to 60 mM systematically increases their retention times. nih.gov
Table 1: Common Perfluorinated Acid Ion-Pairing Reagents in RP-HPLC
| Ion-Pairing Reagent | Abbreviation | Chemical Formula | Typical Concentration Range |
| Trifluoroacetic Acid | TFA | CF₃COOH | 0.05% - 0.1% (v/v) |
| Pentafluoropropanoic Acid | PFPA | C₂F₅COOH | 1 mM - 60 mM nih.gov |
| Heptafluorobutyric Acid | HFBA | C₃F₇COOH | 1 mM - 60 mM nih.gov |
| Nonafluorovaleric Acid | NFPA | C₄F₉COOH | ~20 mM - 25 mM creative-proteomics.com |
Theoretical Approaches to Spectroscopic Data Interpretation
The interpretation of spectroscopic data for this compound and related organofluorine compounds is significantly enhanced by theoretical and computational chemistry methods. nih.gov These approaches provide invaluable tools for understanding molecular structure, electronic properties, and intermolecular interactions, which collectively govern the spectroscopic signatures of these compounds. nih.govacs.org Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly prominent in the study of per- and polyfluoroalkyl substances (PFAS). nih.gov
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a primary analytical technique for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. numberanalytics.comnumberanalytics.com The chemical shifts and coupling constants in ¹⁹F-NMR spectra are highly sensitive to the local electronic environment, providing detailed structural information. numberanalytics.com However, these spectra can be complex. Theoretical calculations using DFT can predict ¹⁹F-NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. By modeling the compound's structure, these calculations help in the assignment of complex spectral peaks and the elucidation of the three-dimensional structure of the molecule.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like pentafluoropropanoic acid in solution or interacting with other surfaces. nih.gov These simulations can model the conformational changes of the molecule and its interactions with solvent molecules or stationary phases in chromatography. nih.govacs.org Such information is crucial because these dynamic interactions can influence spectroscopic parameters. For instance, understanding the solvation and potential for aggregation of PFAS molecules is critical for interpreting how their spectroscopic properties might change in different environments. nih.govdigitellinc.com The integration of DFT and MD methods provides a powerful framework, where MD can generate representative molecular conformations whose spectroscopic properties can then be calculated using DFT. nih.gov
These computational tools are not only for confirmation but also for prediction. They can guide the design of experiments and help in understanding the structure-property relationships of new fluorinated compounds. nih.gov By correlating calculated parameters with experimental data, a deeper and more robust interpretation of the spectroscopic characterization of pentafluoropropanoic acid and its derivatives can be achieved.
Table 2: Theoretical Methods and Their Application in Spectroscopic Data Interpretation
| Theoretical Method | Abbreviation | Spectroscopic Parameters Interpreted/Predicted | Application Notes |
| Density Functional Theory | DFT | NMR Chemical Shifts, Spin-Spin Coupling Constants, Vibrational Frequencies (IR/Raman) | Provides molecular-level insights into electronic structure and is used to predict and confirm spectral assignments. nih.gov |
| Molecular Dynamics | MD | Conformational Ensembles, Solvation Effects, Intermolecular Interactions | Simulates the behavior of molecules over time, providing context for how dynamics and environment affect spectroscopic data. nih.gov |
| Quantitative Structure–Retention Relationship | QSRR | Chromatographic Retention Times | Correlates molecular descriptors with chromatographic behavior to predict retention, often used in conjunction with ion-pairing reagents. nih.gov |
Theoretical and Computational Investigations on Pentafluoropropanoic Acid Sodium and Its Molecular Architectures
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are a cornerstone for investigating the electronic structure and energetic properties of fluorinated compounds like pentafluoropropanoic acid. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio techniques, allow for the precise determination of molecular geometries, reaction energetics, and thermochemical data that are often difficult to obtain experimentally. unipd.itresearchgate.net
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the complex reaction pathways of per- and polyfluoroalkyl substances (PFAS). nih.gov For short-chain perfluorocarboxylic acids (PFCAs) such as pentafluoropropanoic acid, DFT calculations are used to map potential energy surfaces for various reactions, including atmospheric degradation and industrial synthesis processes. scholaris.caevitachem.com
Studies on the atmospheric oxidation of PFAS precursors by hydroxyl radicals (•OH) have utilized DFT to identify the most likely transformation pathways leading to the formation of PFCAs. researchgate.netnih.gov For instance, investigations into the degradation of fluorotelomer sulfonates have shown that the initial attack by •OH is a critical step, leading to the formation of perfluoroalkyl radicals which subsequently react with oxygen to yield a series of shorter-chain PFCAs. researchgate.netnih.gov The calculated energy barriers for these reaction steps help to confirm the validity of proposed mechanisms and are often consistent with experimentally identified intermediates and final products. nih.gov
DFT has also been applied to understand the mechanisms of decarboxylative halogenation, a fundamental reaction for converting carboxylic acids into organic halides. epa.gov Computational studies can reveal the charge distribution in transition states, explaining the influence of substituents on reaction efficiency. epa.gov In the context of pentafluoropropanoic acid, DFT can be used to model its synthesis, for example, through the oxidation of 2,2,3,3,3-pentafluoro-1-propanol, providing insights into the reaction intermediates and transition state stabilities.
Accurate thermochemical data, such as enthalpies of formation, are essential for modeling the environmental transport and fate of PFAS. nih.gov High-level ab initio and composite computational methods are employed to predict these properties with high accuracy for compounds like pentafluoropropanoic acid. nih.govnih.gov
Recent studies have focused on determining the gas-phase enthalpies of formation for a range of short- and long-chain PFAS using methods like G4, CBS-APNO, and W1. nih.gov These calculations are often validated against the known experimental enthalpies of similar, non-fluorinated compounds to ensure their reliability. nih.govresearchgate.net For larger PFAS molecules where high-level methods are computationally expensive, connectivity-based hierarchy (CBH) approaches are used. nih.govacs.org This technique breaks down a large molecule into smaller, more manageable fragments for which accurate enthalpies of formation can be calculated using highly accurate methods like ANL0 or coupled-cluster theory. nih.govacs.org
The results from these computational studies provide a crucial database of thermochemical properties for many PFAS, including short-chain PFCAs, which are vital for environmental modeling and risk assessment. nih.govbohrium.com
Conformational Analysis and Interconversion Dynamics
The three-dimensional structure and conformational flexibility of pentafluoropropanoic acid are key determinants of its physical properties and biological interactions. Computational methods are extensively used to explore the potential energy surface of the molecule and identify its stable conformers. researchgate.netresearchgate.net
For pentafluoropropionic acid (CF3CF2COOH), theoretical calculations have identified several stable conformers resulting from rotation around the C-C and C-O bonds. researchgate.netnih.gov The primary conformers are typically referred to based on the dihedral angles of the molecule's backbone. A detailed study combining experimental infrared spectroscopy with quantum chemical calculations (at the MP2 and B3LYP levels of theory) has characterized these conformers. researchgate.netresearchgate.net
The calculations predict that the most stable conformer is a gauche form, with the carbonyl group (C=O) positioned gauche relative to the C-C bond. researchgate.netnih.gov A slightly less stable cis conformer, where the C=O bond eclipses the C-C bond, also exists. researchgate.net The energy difference between these conformers is small, leading to an equilibrium mixture at room temperature.
| Conformer | Dihedral Angle φ(C−C−C=O) | Relative Energy (kcal/mol) | Conformational Population (%) |
|---|---|---|---|
| gauche-syn | ~109° | 0.00 | ~85.1% |
| syn-syn | ~0° | ~1.0 | ~14.7% |
| gauche-anti | Not specified | Not specified | ~0.2% |
The interconversion between these conformers involves surmounting a relatively low energy barrier, indicating that the molecule is flexible in the gas phase and in solution. researchgate.net The presence of the highly electronegative fluorine atoms significantly influences the conformational preferences compared to its non-fluorinated analog, propanoic acid. nih.govnih.gov Understanding these conformational dynamics is crucial, as the specific shape of the molecule can affect its interaction with biological systems and its partitioning in the environment.
Molecular Dynamics Simulations and Intermolecular Interaction Modeling
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of pentafluoropropanoic acid sodium in a condensed phase, such as in an aqueous solution. nih.gov MD simulations model the interactions between the pentafluoropropanoate anion, the sodium cation (Na+), and the surrounding water molecules over time, providing insights into solvation structure, ion pairing, and transport properties. researchgate.netaps.org
In a simulation of this compound in water, the system would consist of the dissociated ions (C2F5COO- and Na+) and a large number of water molecules. The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic positions. nih.gov
Key insights from such simulations would include:
Hydration Shells: The simulation would reveal the structure of water molecules around the pentafluoropropanoate anion and the sodium cation. Due to electrostatic interactions, water molecules arrange themselves in specific orientations around the ions, forming hydration shells. aps.org The hydrophobic perfluoroalkyl tail of the anion would likely lead to a more ordered, cage-like structure of water molecules around it, while the carboxylate headgroup would form strong hydrogen bonds with water.
Ion Pairing: MD simulations can quantify the extent of contact between the sodium cation and the pentafluoropropanoate anion. The formation of contact ion pairs (where the ions are in direct contact) versus solvent-separated ion pairs (where one or more water molecules are between the ions) can be analyzed. This is crucial for understanding the effective charge and transport behavior of the salt in solution.
Intermolecular Interactions: The simulations allow for the detailed analysis of intermolecular forces, such as electrostatic interactions between the ions and polar water molecules, hydrogen bonding between the carboxylate group and water, and van der Waals interactions involving the fluorinated chain. researchgate.netresearchgate.net These interactions govern the solubility and partitioning behavior of the compound.
Although specific MD studies on this compound are not widely published, the methodologies are well-established from simulations of other PFAS and electrolytes. nih.govaps.org These studies show that the amphiphilic nature of PFAS molecules leads to complex interfacial behaviors and aggregation phenomena, which MD simulations are uniquely suited to explore.
Prediction of Physicochemical Parameters via Computational Approaches
Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict the physicochemical properties of chemicals when experimental data is scarce. google.com For pentafluoropropanoic acid, these approaches can estimate key parameters that are essential for environmental risk assessment.
The acid dissociation constant (pKa) is a critical parameter that determines the protonation state of the molecule in aqueous environments. Due to the strong electron-withdrawing effect of the five fluorine atoms, pentafluoropropanoic acid is a strong acid. Computational methods, from semi-empirical to high-level ab initio calculations combined with continuum solvation models, can predict pKa values. nih.govresearchgate.netadelphi.edupeerj.com For instance, a pKa value of approximately -0.41 has been calculated for pentafluoropropanoic acid, indicating it will exist almost exclusively as the pentafluoropropanoate anion under typical environmental pH conditions. unipd.it
Other important physicochemical properties can also be predicted. A summary report compiled various physical and chemical properties for PFAS, including pentafluoropropanoic acid and its potassium salt, which would be similar to the sodium salt. epa.gov
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.03 g/mol | Computed nih.gov |
| pKa (acid dissociation constant) | -0.41 | Calculated unipd.it |
| Boiling Point | 125 °C | Experimental epa.gov |
| Vapor Pressure | 11.5 mm Hg @ 25 °C | Experimental epa.gov |
| Water Solubility | > 1000 g/L @ 20 °C | Experimental epa.gov |
These computational predictions, often part of larger databases and modeling platforms, provide essential data for regulatory agencies and environmental scientists to model the behavior and potential impact of pentafluoropropanoic acid and its salts in the environment. epa.govservice.gov.uk
Environmental Transport, Fate, and Occurrence of Pentafluoropropanoic Acid and Its Salts
Global Distribution and Environmental Detection Studies
Scientific investigations have confirmed the presence of pentafluoropropanoic acid in various environmental compartments across the globe. Its detection in remote regions, far from direct industrial sources, underscores its potential for long-range transport.
Occurrence in Aquatic Systems and Atmospheric Compartments
Pentafluoropropanoic acid is frequently detected in a range of water bodies. Studies have documented its presence in rainwater, snow, surface runoff, and lake water. rsc.org For instance, total perfluorinated acid (PFA) concentrations have been measured in rainwater at levels ranging from 0.91 to 13.2 ng/L and in snow from 0.91 to 23.9 ng/L. rsc.org In urban lakes, concentrations have been found to be between 9.49 and 35.9 ng/L. rsc.org While these measurements represent the total PFA concentration, they indicate the environmental levels within which PFPrA is found. Furthermore, PFPrA has been identified in both raw and treated drinking water sources, as well as in groundwater. rsc.orgnih.gov
In the atmosphere, PFPrA can exist in both the gas and particle phases. Total concentrations of perfluoroalkyl carboxylic acids (PFCAs), including PFPrA, in the atmosphere at a background site in Central Europe were found to range from 0.03 to 2.08 pg m−3. nih.gov Higher concentrations have been noted near industrial facilities. The presence of PFPrA in the atmosphere is a key factor in its widespread distribution, with atmospheric deposition via rain and snow being a significant pathway for the contamination of aquatic and terrestrial environments. nist.gov
Table 1: Reported Concentrations of Perfluorinated Acids (PFAs) in Various Environmental Matrices
| Environmental Matrix | Concentration Range | Mean Concentration |
| Rainwater | 0.91 - 13.2 ng/L | 6.19 ng/L |
| Snow | 0.91 - 23.9 ng/L | 7.98 ng/L |
| Surface Runoff Water | 1.11 - 81.8 ng/L | 15.1 ng/L |
| Lake Water | 9.49 - 35.9 ng/L | 21.8 ng/L |
| Bulk Air (urban) | 8.28 - 16.0 pg/m³ | 11.3 pg/m³ |
| ƩPFCAs in Air (background) | 0.03 - 2.08 pg/m³ | 0.52 pg/m³ |
| Data sourced from a study by Kim and Kannan (2007) rsc.org and Ebinghaus et al. (2020) nih.gov. Note: These concentrations are for total PFAs or PFCAs and not exclusively for pentafluoropropanoic acid. |
Sources and Formation Pathways in Environmental Systems
The presence of pentafluoropropanoic acid in the environment is attributed to both direct and indirect sources. Direct sources include industrial manufacturing processes where PFPrA may be used as a processing aid or is generated as a byproduct. rsc.orgcfpua.org
A significant indirect source is the atmospheric degradation of precursor compounds. rsc.orgcfpua.org Certain hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluoroolefins (HFOs), which are used as refrigerants and in other applications, can break down in the atmosphere to form PFPrA. rsc.org Additionally, longer-chain PFAS can undergo chemical and physical degradation processes in the environment, leading to the formation of the more stable and shorter-chain PFPrA. rsc.org
Persistence Mechanisms in Diverse Environmental Matrices
The defining characteristic of per- and polyfluoroalkyl substances, including pentafluoropropanoic acid, is their exceptional persistence in the environment. This resistance to degradation is primarily due to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry.
This inherent stability means that PFPrA is resistant to breaking down under normal environmental conditions. nih.gov It does not readily undergo degradation through processes that typically break down other organic pollutants. As a result, once released into the environment, it can persist for extended periods, leading to its accumulation in various environmental matrices such as water, soil, and living organisms. researchgate.net This high level of persistence has led to PFAS being colloquially termed "forever chemicals."
Environmental Transformation and Degradation Processes
While highly persistent, the potential for pentafluoropropanoic acid to undergo transformation and degradation under specific conditions is a subject of ongoing research. These processes can be broadly categorized as abiotic (non-biological) and biotic (biological).
Abiotic Degradation Pathways, Including Photolysis and Hydrolysis
Abiotic degradation pathways for PFPrA in the environment are considered to be limited.
Photolysis: Direct photolysis, the breakdown of a chemical by light, of PFPrA is not considered a major degradation pathway under typical environmental conditions. However, some studies have explored enhanced photodegradation techniques. One study demonstrated the potential for enhanced photodegradation of pentafluoropropionic acid using TiO2-synthetic zeolite composites under UV irradiation. sigmaaldrich.com Another study on the atmospheric degradation of a related compound, perfluoro-2-methyl-3-pentanone, showed a small yield of PFPrA through photolysis. nih.gov Research on the photolysis of other PFCAs, such as perfluorooctanoic acid (PFOA), has shown that degradation can occur under specific UV wavelengths, often with the assistance of photocatalysts, leading to the formation of shorter-chain PFCAs as intermediates. nih.govmdpi.com
Hydrolysis: Hydrolysis, the reaction with water, is generally not a significant degradation pathway for perfluoroalkyl carboxylic acids due to the strength and stability of the C-F bonds. nih.gov Studies on the hydrolysis of PFOA have shown it to be extremely slow under environmental pH conditions, and it is expected that the shorter-chain PFPrA would exhibit similar resistance to hydrolysis.
Biotic Degradation Studies, Including Microbial Metabolism
The potential for microorganisms to break down pentafluoropropanoic acid is a critical area of research for understanding its ultimate fate in the environment.
Current research indicates that short-chain perfluoroalkyl carboxylic acids, including PFPrA, are highly resistant to microbial degradation. rsc.orgrsc.org Studies investigating the biodegradability of a range of short-chain PFAS have found no conclusive evidence of microbial breakdown under either aerobic or anaerobic conditions. rsc.orgrsc.org For example, one study that incubated short-chain perfluoroalkyl and polyfluoroalkyl carboxylic acids with activated sludge for 32 weeks under aerobic conditions found no significant degradation. rsc.orgrsc.org
While some research has shown that certain microbial strains can transform longer-chain PFAS like PFOA and PFOS to a limited extent, the complete mineralization of these compounds is challenging. acs.org In some instances, the breakdown of longer-chain PFAS can lead to the formation of shorter, more persistent compounds like PFPrA. nih.gov The general consensus is that the perfluorinated nature of these molecules makes them recalcitrant to the enzymatic machinery of most microorganisms. nih.gov
Table 2: Investigated Degradation Pathways for Pentafluoropropanoic Acid
| Degradation Pathway | Investigating Method/Study Type | Findings |
| Photolysis | Enhanced photodegradation with TiO2-zeolite composites | Enhanced degradation observed under specific laboratory conditions. sigmaaldrich.com |
| Hydrolysis | Inferred from studies on longer-chain PFCAs | Considered to be an insignificant environmental degradation pathway. nih.gov |
| Aerobic Biodegradation | Incubation with activated sludge | No conclusive evidence of degradation observed over extended periods. rsc.orgrsc.org |
| Anaerobic Biodegradation | Incubation with anaerobic microbial consortia | Found to be resistant to degradation. rsc.org |
| This table summarizes the general findings from available research on the degradation of short-chain PFCAs. |
Specialized Applications of Pentafluoropropanoic Acid Sodium and Its Functional Derivatives
Pentafluoropropanoic acid and its sodium salt are highly specialized chemical compounds that find utility in niche, high-performance applications. The unique properties conferred by the dense fluorination of the short alkyl chain, such as high electronegativity, thermal stability, and specific reactivity, make these compounds valuable in advanced materials science, fine chemical synthesis, and bioanalytical methodologies.
Future Research Trajectories and Interdisciplinary Perspectives for Pentafluoropropanoic Acid Sodium
Innovations in Sustainable Synthesis and Process Optimization
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry and sustainable process optimization. For pentafluoropropanoic acid sodium, research in this area is poised to move beyond traditional synthesis methods towards more environmentally benign and efficient production pathways.
Current production of pentafluoropropanoic acid often involves electrochemical fluorination, a process known for its high energy consumption. wikipedia.org Future research will likely focus on developing alternative synthetic routes that minimize energy input and reduce the use of hazardous reagents. researchgate.net This could involve exploring novel fluorinating agents or catalytic systems that operate under milder conditions.
Process optimization is another critical avenue for future investigation. This involves a multidisciplinary approach combining chemistry, engineering, and data science to enhance efficiency, reduce costs, and minimize environmental impact. alliedacademies.org For the production of this compound, this could entail:
Reaction Condition Tuning: Systematically modifying parameters such as temperature, pressure, and solvent systems to improve yield and reduce by-product formation. alliedacademies.org
Advanced Process Control: Implementing real-time monitoring and automated feedback loops to maintain optimal reaction conditions, thereby enhancing process stability and product consistency. alliedacademies.org
Waste Reduction: Designing processes that minimize waste generation, in line with the principles of green chemistry. nih.gov This could involve developing catalytic cycles or recycling protocols for reagents and solvents.
A key known application of this compound is its pyrolysis to generate tetrafluoroethylene (B6358150). wikipedia.orgresearchgate.net Future research could optimize this process for greater efficiency and scalability, potentially exploring microwave-assisted or flow-chemistry approaches to reduce energy consumption and improve control over the reaction.
Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Insight
A thorough understanding of the molecular structure and behavior of this compound is fundamental to unlocking its full potential. Advanced spectroscopic and computational methods are crucial tools in this endeavor.
Spectroscopic Techniques: While standard analytical techniques are used for characterization, future research will likely employ more advanced spectroscopic methods to probe the subtle dynamics of the molecule. This could include:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing multi-dimensional NMR techniques to gain deeper insights into the molecular structure and intermolecular interactions in solution.
Vibrational Spectroscopy: Employing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with computational models, to analyze the vibrational modes of the molecule and understand the influence of the sodium cation on the carboxylate group.
Computational Chemistry: Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer powerful tools for studying per- and polyfluoroalkyl substances at the molecular level. nih.gov For this compound, these methods can provide insights into:
Molecular Structure and Bonding: Calculating bond lengths, bond angles, and electronic distribution to understand the nature of the carbon-fluorine and ionic bonds.
Reaction Mechanisms: Modeling reaction pathways, such as the pyrolysis to tetrafluoroethylene, to elucidate the transition states and intermediates involved.
Intermolecular Interactions: Simulating the behavior of the salt in different solvent environments to understand its solubility and aggregation properties. nih.gov
Spectroscopic Prediction: Calculating theoretical spectra to aid in the interpretation of experimental data.
The integration of DFT with MD simulations holds particular promise for predicting the behavior of this compound in complex environments. nih.gov
Elucidating Novel Environmental Transformation Pathways
The environmental fate of PFAS is a topic of significant concern and ongoing research. epa.gov As a short-chain PFAS, this compound is expected to be mobile and persistent in the environment. ny.gov Future research must focus on identifying and understanding its potential transformation pathways.
Perfluoroalkyl acids (PFAAs), the class of compounds to which pentafluoropropanoic acid belongs, are generally resistant to degradation under typical environmental conditions. ny.govitrcweb.org However, research into the biodegradation of PFAS is an emerging field. While many PFAS are highly resistant to microbial degradation, some studies have shown that certain microorganisms may be capable of transforming specific PFAS compounds under certain conditions. researchgate.netnih.govresearchgate.net
Future research into the environmental transformation of this compound should investigate:
Biodegradation Potential: Screening for microbial consortia or specific enzymes capable of cleaving the highly stable carbon-fluorine bonds under both aerobic and anaerobic conditions. nih.govnih.gov
Abiotic Degradation: Exploring potential abiotic degradation mechanisms such as photolysis, hydrolysis, or advanced oxidation processes, although PFAAs are known to be highly resistant to these. ny.gov
Precursor Transformation: Investigating whether polyfluorinated precursors could transform into pentafluoropropanoic acid in the environment. itrcweb.orgitrcweb.org
Metabolic Byproducts: Identifying any potential intermediate or final breakdown products to fully assess the environmental impact of any transformation process.
Understanding these pathways is crucial for developing accurate environmental fate models and effective remediation strategies.
Exploring Undiscovered Catalytic and Synthetic Applications
While the pyrolysis of this compound to produce tetrafluoroethylene is a known synthetic application, the broader catalytic and synthetic potential of this compound remains largely unexplored. wikipedia.org
Catalytic Applications: The presence of a sodium cation and a perfluorinated alkyl chain suggests potential for catalytic activity in certain reactions. Future research could explore its use as:
A Phase-Transfer Catalyst: The combination of a hydrophilic sodium cation and a lipophilic perfluoroalkyl chain could facilitate the transfer of reactants between immiscible phases.
A Lewis Acid Promoter: The sodium ion could act as a mild Lewis acid to activate substrates in organic reactions.
A Component in Catalyst Formulation: The addition of sodium salts has been shown to influence the performance of various catalysts by acting as an electronic promoter. researchgate.netepa.govcapes.gov.br Research could investigate the effect of this compound on the activity and selectivity of metal-based catalysts.
Synthetic Applications: Beyond its use in generating tetrafluoroethylene, this compound could be a valuable building block in organofluorine chemistry. Future synthetic explorations could include:
Source of the Pentafluoropropionyl Group: Investigating its use in esterification or amidation reactions to introduce the pentafluoropropionyl moiety into other molecules.
Precursor for Other Organofluorine Compounds: Exploring its derivatization to synthesize a wider range of fluorinated materials with potentially novel properties.
Methodological Advancements in Biomonitoring and Analytical Characterization
The development of sensitive and reliable analytical methods is essential for monitoring the presence of this compound in biological and environmental matrices. As a short-chain PFAS, its high water solubility can present challenges for traditional analytical techniques. nih.gov
Future advancements in this area are likely to focus on:
Improving Extraction Efficiency: Developing more effective solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods to isolate the compound from complex matrices like urine, blood, and water.
Enhancing Chromatographic Separation: Optimizing high-performance liquid chromatography (HPLC) conditions, potentially through the use of novel stationary phases or ion-pairing reagents, to improve retention and separation of this highly polar analyte.
Increasing Detection Sensitivity: Utilizing advanced mass spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), to achieve lower limits of detection and quantification.
Developing High-Throughput Methods: Creating faster and more automated analytical workflows to enable the analysis of a large number of samples for large-scale biomonitoring studies.
The development of such methods will be crucial for assessing human and environmental exposure to this compound and for understanding its potential toxicokinetics.
Q & A
Q. What are the primary applications of sodium pentafluoropropanoate in analytical chemistry, and how is it methodologically optimized for these uses?
Sodium pentafluoropropanoate is widely used as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) to enhance the separation and detection of polar or ionic analytes. Methodologically, its concentration in the mobile phase is critical: typical protocols involve 0.1–0.5% (v/v) solutions adjusted to pH 2.6–3.0 using carbonate-free sodium hydroxide to minimize column degradation while maintaining analyte retention .
Q. How is sodium pentafluoropropanoate synthesized, and what purification steps ensure high purity for research purposes?
The compound is synthesized via neutralization of pentafluoropropanoic acid with sodium hydroxide. Purification involves recrystallization from anhydrous ethanol or methanol to remove residual acids and salts. Purity verification requires nuclear magnetic resonance (NMR) for structural confirmation and ion chromatography to quantify residual fluoride ions (<10 ppm) .
Q. What safety precautions are essential when handling sodium pentafluoropropanoate in laboratory settings?
Due to its corrosive nature, researchers must use nitrile gloves, eye protection, and fume hoods. Storage should be in airtight containers at room temperature, away from moisture. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste under local regulations .
Advanced Research Questions
Q. How does sodium pentafluoropropanoate impact the electrochemical performance of fuel cell electrolytes, and what methodological challenges arise in such studies?
While pentafluoropropanoic acid (parent acid) was evaluated as a fuel cell electrolyte, its sodium salt may influence conductivity and stability. Studies require comparing ionic conductivity via impedance spectroscopy and evaluating thermal stability using thermogravimetric analysis (TGA). Challenges include mitigating polymerization at elevated temperatures (>50°C) and managing high vapor pressure, which necessitates sealed electrochemical cells .
Q. What strategies prevent capillary GC column degradation when using sodium pentafluoropropanoate in derivatization protocols?
At high concentrations (>1%), perfluorinated acids damage GC stationary phases. To mitigate this, researchers should:
Q. How does sodium pentafluoropropanoate interact with biological matrices, and what analytical techniques optimize its quantification in such environments?
In biological samples (e.g., serum, urine), the compound can bind to proteins or lipids, requiring protein precipitation with acetonitrile followed by solid-phase extraction (SPE) using mixed-mode cartridges (C18/ion exchange). Quantification via LC-MS/MS should include isotope-labeled internal standards (e.g., ¹³C₃-sodium pentafluoropropanoate) to correct for matrix effects .
Q. What comparative advantages does sodium pentafluoropropanoate offer over other perfluorinated carboxylates in supramolecular chemistry studies?
Its shorter carbon chain (C3 vs. C8 in perfluorooctanoates) reduces bioaccumulation risks while retaining strong hydrophobic and electrostatic interactions. X-ray crystallography of co-crystals with surfactants (e.g., cetyltrimethylammonium bromide) reveals distinct packing geometries, useful for designing fluorinated nanomaterials .
Methodological Notes
- Chromatography Optimization : Adjust mobile phase pH to 2.6–3.0 to balance analyte retention and column longevity .
- Electrochemical Stability : Use TGA-DSC to assess decomposition thresholds and avoid temperatures >50°C .
- Biological Sample Prep : SPE recovery rates exceed 85% when using 70:30 methanol:water elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
